2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features an indole core, a phenyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and Van der Waals interactions with its targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.
Uniqueness
What sets 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C20H16N4O2S/c21-18(25)12-23-11-13(15-8-4-5-9-17(15)23)10-16-19(26)24(20(27)22-16)14-6-2-1-3-7-14/h1-11H,12H2,(H2,21,25)(H,22,27)/b16-10- |
InChI Key |
RPFFHMXPSMPYGS-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)NC2=S |
Origin of Product |
United States |
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